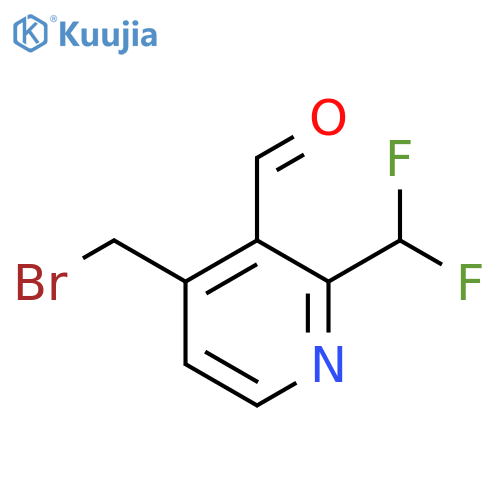

Cas no 1805136-06-4 (4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde)

4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde

-

- インチ: 1S/C8H6BrF2NO/c9-3-5-1-2-12-7(8(10)11)6(5)4-13/h1-2,4,8H,3H2

- InChIKey: SAIOUSWUIVBSTH-UHFFFAOYSA-N

- SMILES: BrCC1C=CN=C(C(F)F)C=1C=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 180

- XLogP3: 1.5

- トポロジー分子極性表面積: 30

4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029074139-500mg |

4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde |

1805136-06-4 | 97% | 500mg |

$847.60 | 2022-04-01 | |

| Alichem | A029074139-250mg |

4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde |

1805136-06-4 | 97% | 250mg |

$504.00 | 2022-04-01 | |

| Alichem | A029074139-1g |

4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde |

1805136-06-4 | 97% | 1g |

$1,549.60 | 2022-04-01 |

4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehydeに関する追加情報

Chemical Profile of 4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1805136-06-4)

4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde, identified by the CAS number 1805136-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives class, characterized by its unique structural features that include a bromomethyl group and a difluoromethyl substituent. These functional groups make it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The bromomethyl moiety attached to the pyridine ring at the 4-position enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions. This property is particularly useful in constructing more complex molecular architectures, such as heterocyclic compounds and drug candidates. On the other hand, the difluoromethyl group at the 2-position introduces additional electronic and steric effects, which can influence the reactivity and selectivity of subsequent chemical transformations. The presence of these two distinct functional groups makes 4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde a valuable building block for medicinal chemists.

In recent years, there has been growing interest in fluorinated pyridine derivatives due to their enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability. The difluoromethyl group, in particular, is known to increase lipophilicity and resistance to enzymatic degradation, making it a preferred modification in drug design. Several studies have demonstrated that incorporation of this group into drug molecules can lead to more potent and selective pharmacological activities. For instance, fluorinated analogs have been shown to exhibit improved pharmacokinetic profiles in preclinical models.

The aldehyde functionality at the 3-position of the pyridine ring provides another avenue for further chemical modification. Aldehydes are highly reactive and can undergo condensation reactions with various nucleophiles, including amines and alcohols, to form amides and esters, respectively. These derivatives are crucial in pharmaceutical synthesis as they serve as key intermediates in the preparation of active pharmaceutical ingredients (APIs). The combination of these reactive sites makes 4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde a multifaceted tool for synthetic chemists.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have shown that derivatives of 4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde can interact with biological targets in unique ways due to their structural features. These studies have provided insights into how modifications at different positions of the pyridine ring can influence binding affinity and selectivity. Such information is invaluable for designing next-generation drugs with optimized pharmacological properties.

The compound's utility extends beyond pharmaceutical applications. In agrochemical research, pyridine derivatives are widely used as intermediates in the synthesis of pesticides and herbicides. The presence of both bromomethyl and difluoromethyl groups enhances its reactivity, allowing for rapid construction of complex agrochemical scaffolds. Researchers have leveraged these properties to develop novel compounds with improved efficacy against pests while minimizing environmental impact.

In addition to its synthetic value, 4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde has been explored in material science applications. Fluorinated pyridines are known for their unique electronic properties, making them suitable for use in organic electronics and optoelectronic devices. The bromomethyl group provides a handle for further functionalization, enabling the integration of these compounds into more sophisticated material systems.

The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Key steps include halogenation, fluorination, and formylation reactions that introduce the characteristic functional groups into the pyridine core. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for industrial applications.

One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often targeted by therapeutic agents. Pyridine-based kinase inhibitors have shown promise in treating various diseases, including cancer and inflammatory disorders. The structural features of 4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde make it an ideal candidate for designing such inhibitors by allowing precise tuning of binding interactions with kinase active sites.

The growing demand for high-quality intermediates like 4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde has prompted several chemical suppliers to enhance their production capabilities. These suppliers ensure stringent quality control measures to guarantee purity and consistency, which are essential for downstream applications in pharmaceuticals and agrochemicals. Additionally, advancements in purification techniques have enabled the production of high-purity forms of this compound, further expanding its utility.

In conclusion,4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1805136-06-4) is a versatile intermediate with significant potential across multiple industries. Its unique structural features make it valuable for constructing complex molecules in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications for fluorinated pyridines,this compound will undoubtedly remain a key player in synthetic chemistry.

1805136-06-4 (4-(Bromomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde) Related Products

- 2489-77-2(1,3,3-trimethylthiourea)

- 1341377-86-3(4-(3-Fluoro-4-methylphenyl)azetidin-2-one)

- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)

- 113534-16-0(FMOC-ASN(DOD)-OH)

- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1369012-69-0(1-(4-bromothiophen-2-yl)cyclopropylmethanamine)

- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)

- 1631145-96-4((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)

- 73791-20-5(6-Chloro-4-nitroso-O-cresol)

- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)